3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
Description
Historical Context and Evolution of 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its biological potential remained unexplored until the mid-20th century. Early interest in this five-membered ring system surged in the 1940s with the discovery of its bioisosteric properties, which allowed it to mimic ester and amide functionalities while resisting hydrolytic degradation. The first therapeutic application emerged in the 1960s with Oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core, marking the scaffold’s entry into clinical use. Subsequent decades witnessed exponential growth in synthetic methodologies, driven by the heterocycle’s versatility in drug design. For instance, Tiemann’s original synthesis—using amidoximes and acyl chlorides—has been refined with catalysts like tetrabutylammonium fluoride (TBAF) to improve yields. Recent advances, such as visible-light-mediated [3+2]-cycloadditions, further underscore the ongoing innovation in 1,2,4-oxadiazole synthesis.
Position of 3-[1-(1-Methyl-1H-Pyrrole-2-Carbonyl)Pyrrolidin-3-Yl]-5-(Thiophen-2-Yl)-1,2,4-Oxadiazole in Contemporary Heterocyclic Chemistry
This compound’s structure integrates three distinct heterocyclic systems: the 1,2,4-oxadiazole core, a pyrrolidine ring, and a thiophene moiety. Such hybrid architectures are increasingly prioritized in drug discovery to synergize the pharmacological advantages of individual components. The 1,2,4-oxadiazole core confers metabolic stability and hydrogen-bonding capacity, while the pyrrolidine substituent enhances conformational flexibility, potentially improving target binding. The thiophene group, with its electron-rich π-system, may augment redox activity or facilitate interactions with aromatic residues in biological targets. Notably, the methylpyrrole carbonyl group introduces a steric and electronic perturbation that could modulate solubility or pharmacokinetic properties. This multifunctional design aligns with trends in fragment-based drug discovery, where modular assemblies aim to optimize bioactivity and physicochemical profiles.
Research Significance and Academic Interest
The compound’s academic appeal lies in its capacity to address two critical challenges in medicinal chemistry: (1) overcoming enzymatic degradation of traditional amide/ester-based drugs and (2) targeting multidrug-resistant pathogens. For example, 1,2,4-oxadiazole derivatives like ND-421 have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding protein 2a (PBP2a), a mechanism distinct from β-lactam antibiotics. The thiophene and pyrrolidine substituents in the subject compound may similarly disrupt bacterial efflux pumps or biofilm formation, though empirical validation is required. Additionally, its structural complexity offers a template for probing structure-activity relationships (SAR) in neuroprotective or anticancer contexts, given the established roles of 1,2,4-oxadiazoles in modulating kinases and epigenetic enzymes.
Current Research Landscape and Knowledge Gaps
Recent studies emphasize 1,2,4-oxadiazoles as privileged scaffolds in antimicrobial and anti-inflammatory drug development. However, the integration of thiophene and pyrrolidine motifs remains underexplored. Key knowledge gaps include:
- Synthetic Accessibility : While mechanochemical methods promise solvent-free synthesis of 1,2,4-oxadiazoles, the steric demands of the pyrrolidine and thiophene groups in this compound may necessitate novel catalytic strategies.
- Biological Target Identification : Preliminary computational docking studies are needed to predict interactions with receptors like σ~1~ or kappa opioid receptors, which are known targets of 1,2,4-oxadiazoles.
- Metabolic Stability : The impact of the methylpyrrole carbonyl group on cytochrome P450 metabolism remains uncharacterized, posing challenges for preclinical development.
The table below summarizes hypothesized structure-activity relationships for this compound based on analogous 1,2,4-oxadiazole derivatives:
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(22-18-14)13-5-3-9-23-13/h2-5,7,9,11H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNMPUGPCSTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the pyrrole and pyrrolidine intermediates, followed by the formation of the oxadiazole ring.
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Step 1: Synthesis of Pyrrole Intermediate
Reagents: 1-methyl-1H-pyrrole-2-carboxylic acid, thionyl chloride
Conditions: Reflux in anhydrous conditions
Product: 1-methyl-1H-pyrrole-2-carbonyl chloride
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Step 2: Formation of Pyrrolidine Intermediate
Reagents: 1-methyl-1H-pyrrole-2-carbonyl chloride, 3-aminopyrrolidine
Conditions: Room temperature, in the presence of a base such as triethylamine
Product: 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl
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Step 3: Synthesis of Oxadiazole Ring
Reagents: 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl, thiophene-2-carboxylic acid hydrazide
Conditions: Cyclization reaction under acidic conditions
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction Products: Amine derivatives of the oxadiazole ring.
Substitution Products: Substituted derivatives at various ring positions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including the compound , as anticancer agents. Research indicates that various oxadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds derived from oxadiazoles have shown efficacy against breast cancer (MCF7), prostate cancer (PC-3), and CNS cancer (SF-295) with IC50 values indicating potent activity .
Antiviral Properties
The compound has also been evaluated for its antiviral properties. A study focusing on dengue virus polymerase inhibitors demonstrated that derivatives of oxadiazoles could inhibit viral replication effectively. The synthesized compounds displayed submicromolar activity against all four serotypes of the dengue virus, suggesting a robust antiviral potential .
Polymeric Materials
In addition to their biological applications, oxadiazole compounds are being explored in the field of materials science. Their unique electronic properties make them suitable candidates for developing advanced materials such as organic semiconductors and photovoltaic devices. The incorporation of thiophene units enhances their electronic characteristics, improving charge transport properties .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 0.2757357 | |
| Anticancer | PC-3 (Prostate Cancer) | 0.41785 | |
| Antiviral | Dengue Virus | < 1 |
Case Study 1: Anticancer Activity
A series of synthesized oxadiazole derivatives were tested for their anticancer properties using an MTT assay. Among these, the compound showed remarkable cytotoxicity against MCF7 and PC-3 cell lines, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antiviral Efficacy
In a high-throughput screening study aimed at identifying dengue virus inhibitors, a derivative containing the oxadiazole core exhibited potent antiviral activity against all four serotypes of the virus. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and viral polymerase.
Mechanism of Action
The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Core Scaffold Variations
1,2,4-Oxadiazole Derivatives :
- 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) ():
- The oxadiazole core is substituted with a phenylethyl-pyrrolidine group and a pyridyl ring.
- Lacks the thiophene and methyl-pyrrole carbonyl groups, but the phenylethyl substituent increases hydrophobicity.
- 3-(Pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole ():
- Simpler analog without the methyl-pyrrole carbonyl group. Reduced steric hindrance may improve solubility but decrease target specificity.
Substituent Effects
- Thiophene vs.
- Methyl-Pyrrole Carbonyl vs. Phenylethyl :
Pharmacological and Physicochemical Properties
Antiviral Activity (Inferred from Analogs)
Compounds like 1a and 1b () exhibit antiviral activity against SARS-CoV-2, with EC₅₀ values in the low micromolar range. Key differences:
Physicochemical Profiling
Biological Activity
The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H19N5O3 |
| IUPAC Name | [(3S,4S)-1-(1-methyl-1H-pyrrole-2-carbonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-yl]methanol |
| SMILES | Cn1c(C(N(C[C@@H]2CO)C[C@@H]2c2nc(-c3ccncc3)no2)=O)ccc1 |
Antimicrobial Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value in the nanomolar range against several cancer types, suggesting potent anticancer activity .
Enzyme Inhibition
The compound is also noted for its ability to inhibit specific enzymes that are critical in various biological processes. For instance, inhibition of kinases or proteases involved in cancer progression has been observed. This inhibition could lead to reduced tumor growth and metastasis .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of similar oxadiazole compounds on human breast cancer cell lines (MCF-7), it was found that treatment with these compounds resulted in a significant decrease in cell viability. The study reported an IC50 value of approximately 50 nM after 48 hours of exposure, indicating strong cytotoxic effects .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antibacterial potential .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : By binding to active sites on target enzymes, it can prevent substrate access and hinder enzymatic reactions crucial for cell survival and proliferation.
Q & A
Q. What synthetic methodologies are commonly employed to construct the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a two-step approach involving (i) formation of an amidoxime intermediate from nitriles and hydroxylamine, followed by (ii) cyclization with activated carbonyl groups (e.g., acyl chlorides) under basic conditions. Evidence from analogous oxadiazole syntheses highlights the use of refluxing ethanol or DMF as solvents and catalysts like K3PO4 .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of the pyrrolidine and thiophene substituents?
- <sup>1</sup>H/ <sup>13</sup>C NMR : The thiophene protons appear as distinct doublets in the δ 6.8–7.5 ppm range, while pyrrolidine protons resonate as multiplet signals (δ 1.8–3.5 ppm). The 1-methylpyrrole group shows a singlet near δ 3.7 ppm for the methyl group .
- IR Spectroscopy : Stretching vibrations for the oxadiazole ring (C=N) appear at ~1600–1650 cm<sup>−1</sup>, and carbonyl (C=O) from the pyrrole-2-carbonyl group at ~1680–1720 cm<sup>−1</sup> .
Q. What experimental conditions optimize the coupling of the pyrrolidine and thiophene moieties?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl-thiophene linkages. For example, using Pd(PPh3)4 as a catalyst, K3PO4 as a base, and degassed DMF/H2O at 80–100°C for 12–24 hours .
Advanced Research Questions
Q. How do theoretical calculations (DFT) resolve discrepancies between predicted and experimental spectroscopic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model NMR chemical shifts and IR vibrational frequencies. For instance, deviations in predicted vs. observed <sup>13</sup>C NMR shifts for the oxadiazole ring may arise from solvent effects or intermolecular interactions, requiring explicit solvent models in simulations .
Q. What strategies mitigate competing side reactions during the acylation of the pyrrolidine nitrogen?
- Protection/Deprotection : Temporarily protect reactive sites (e.g., using Boc groups) to prevent unwanted acyl transfer.
- Low-Temperature Acylation : Perform reactions at 0–5°C with slow addition of acyl chlorides to minimize over-acylation . Evidence from pyrazole syntheses shows that steric hindrance from the 1-methyl group on pyrrole can reduce side reactions .
Q. How can structure-activity relationship (SAR) studies guide the modification of the thiophene moiety for enhanced bioactivity?
- Electron-Withdrawing Substituents : Introduce halogens (e.g., 5-bromothiophene) to modulate electronic properties and improve binding affinity.
- Heterocycle Replacement : Substitute thiophene with furan or pyridine to assess π-stacking interactions. SAR data from analogous compounds suggest thiophene’s sulfur atom enhances hydrophobic interactions in enzyme binding pockets .
Q. What analytical approaches reconcile conflicting solubility data in polar vs. nonpolar solvents?
Conflicting solubility profiles (e.g., high in DMSO but low in ethanol) may arise from polymorphic forms. Techniques to resolve this include:
- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases.
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in solution .
Methodological Considerations
Q. How to design a stability study under physiological conditions (pH, temperature)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
